[3-(Propan-2-yl)phenyl]thiourea
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Description
Scientific Research Applications
Anti-inflammatory Activity
Thiourea derivatives have been synthesized and shown to possess significant anti-inflammatory activity. A study by Mokale et al. (2010) synthesized a series of propanoic acid derivatives from thiourea and evaluated them using the rat paw edema method, finding substantial anti-inflammatory effects in most compounds (Mokale et al., 2010).
Antidiabetic Potentials
Naz et al. (2020) explored the antidiabetic potential of 2-picolylamine thiourea derivatives in Swiss albino mice, demonstrating inhibition of glucose-6-phosphatase activity and a lack of significant toxicity, suggesting their utility in diabetes treatment (Naz et al., 2020).
Organocatalysis
Nickisch et al. (2020) reported on the synthesis of thiourea catalysts using a multicomponent reaction approach, highlighting their application in organocatalysis by replacing common phenyl motifs with tailorable functional groups for enhanced catalytic activity (Nickisch et al., 2020).
Antinociceptive Activity
A study by dos Santos et al. (2008) synthesized thiourea and urea derivatives and evaluated their anti-nociceptive activity in mice, demonstrating promising results for pain management (dos Santos et al., 2008).
Agricultural Chemistry
Yang et al. (2021) explored the gibberellin-like activity of 1-substituted 3-[3-(trifluoromethyl)phenyl]thiourea derivatives, finding that certain derivatives significantly promoted plant growth, suggesting their application as potential plant growth regulators (Yang et al., 2021).
properties
IUPAC Name |
(3-propan-2-ylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-7(2)8-4-3-5-9(6-8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRMVACTTSWWMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Propan-2-yl)phenyl]thiourea |
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